(Z)-1-Methoxy-3,7-dimethylocta-2,6-diene
Overview
Description
(Z)-1-Methoxy-3,7-dimethylocta-2,6-diene is an organic compound belonging to the class of terpenes. It is a derivative of ocimene, which is a naturally occurring hydrocarbon found in various plants and flowers. This compound is characterized by its pleasant aroma and is often used in the fragrance and flavor industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-1-Methoxy-3,7-dimethylocta-2,6-diene typically involves the methoxylation of ocimene. One common method is the reaction of ocimene with methanol in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:
Ocimene+MethanolH2SO4this compound
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the continuous feeding of ocimene and methanol into a reactor containing the acid catalyst, followed by separation and purification of the product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxygenated derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Hydrochloric acid for halide substitution.
Major Products:
Oxidation: Formation of (Z)-1-Hydroxy-3,7-dimethylocta-2,6-diene.
Reduction: Formation of (Z)-1-Methoxy-3,7-dimethyloctane.
Substitution: Formation of (Z)-1-Chloro-3,7-dimethylocta-2,6-diene.
Scientific Research Applications
Chemistry: (Z)-1-Methoxy-3,7-dimethylocta-2,6-diene is used as a starting material for the synthesis of various terpenoid compounds. It serves as a model compound for studying the reactivity and mechanisms of terpene transformations.
Biology: In biological research, this compound is used to study the biosynthesis of terpenes in plants. It is also investigated for its potential antimicrobial and insecticidal properties.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, particularly its anti-inflammatory and antioxidant activities.
Industry: The compound is widely used in the fragrance and flavor industry due to its pleasant aroma. It is also used as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of (Z)-1-Methoxy-3,7-dimethylocta-2,6-diene involves its interaction with various molecular targets. In biological systems, it can interact with enzymes involved in the biosynthesis of terpenes, modulating their activity. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways.
Comparison with Similar Compounds
(E)-1-Methoxy-3,7-dimethylocta-2,6-diene: The trans isomer of the compound, differing in the spatial arrangement of the methoxy group.
Ocimene: The parent hydrocarbon from which (Z)-1-Methoxy-3,7-dimethylocta-2,6-diene is derived.
Linalool: Another terpene with a similar structure but containing a hydroxyl group instead of a methoxy group.
Uniqueness: this compound is unique due to its specific methoxy substitution, which imparts distinct chemical and physical properties. This substitution influences its reactivity and makes it valuable in various applications, particularly in the fragrance and flavor industry.
Properties
IUPAC Name |
(2Z)-1-methoxy-3,7-dimethylocta-2,6-diene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O/c1-10(2)6-5-7-11(3)8-9-12-4/h6,8H,5,7,9H2,1-4H3/b11-8- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVJMJMPVWWWELJ-FLIBITNWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCOC)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C\COC)/C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50883865 | |
Record name | 2,6-Octadiene, 1-methoxy-3,7-dimethyl-, (2Z)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50883865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2565-83-5 | |
Record name | (2Z)-1-Methoxy-3,7-dimethyl-2,6-octadiene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2565-83-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Octadiene, 1-methoxy-3,7-dimethyl-, (2Z)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002565835 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-Octadiene, 1-methoxy-3,7-dimethyl-, (2Z)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,6-Octadiene, 1-methoxy-3,7-dimethyl-, (2Z)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50883865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (Z)-1-methoxy-3,7-dimethylocta-2,6-diene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.089 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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